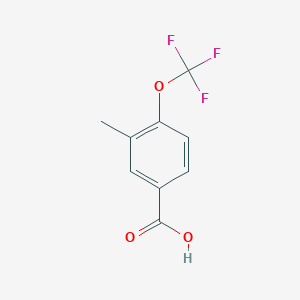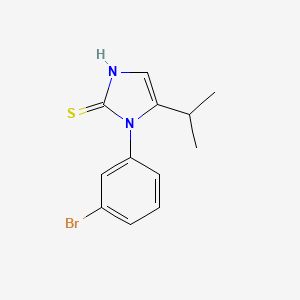
1-(3-bromophenyl)-5-(propan-2-yl)-1H-imidazole-2-thiol
Übersicht
Beschreibung
1-(3-bromophenyl)-5-(propan-2-yl)-1H-imidazole-2-thiol is a useful research compound. Its molecular formula is C12H13BrN2S and its molecular weight is 297.22 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Corrosion Inhibition
A study by Ammal, Prajila, and Joseph (2018) discussed the corrosion inhibition properties of related 1,3,4-oxadiazole derivatives, which may provide insights into the corrosion inhibition potential of 1-(3-bromophenyl)-5-(propan-2-yl)-1H-imidazole-2-thiol. The study highlighted that these compounds could form protective layers on metal surfaces and displayed mixed-type inhibition behavior, indicating potential applications in corrosion protection (Ammal et al., 2018).
Antimicrobial Activities
Research conducted by Narwal et al. (2012) on the synthesis of novel imidazoles with similar structural features demonstrated significant antimicrobial activities against Candida albicans. This suggests that this compound may also exhibit antimicrobial properties (Narwal et al., 2012).
Antidepressant Activity
A study by Khaliullin et al. (2017) on derivatives of imidazole, including those with bromine substituents, showed antidepressant activity in animal models. This indicates potential research applications of this compound in the field of neuropsychiatric disorder treatment (Khaliullin et al., 2017).
Anti-Fungal and Anti-Leishmanial Activities
Hussain et al. (2009) synthesized compounds structurally related to this compound that demonstrated significant anti-fungal and anti-leishmanial activities. This suggests potential applications of the compound in the treatment of fungal infections and leishmaniasis (Hussain et al., 2009).
Molecular Structure and Spectroscopic Analysis
Research on similar imidazole derivatives by Uppal et al. (2019) involved detailed molecular structure and spectroscopic analysis. This kind of research can be crucial in understanding the chemical properties and reactivity of this compound, potentially leading to new applications (Uppal et al., 2019).
Eigenschaften
IUPAC Name |
3-(3-bromophenyl)-4-propan-2-yl-1H-imidazole-2-thione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13BrN2S/c1-8(2)11-7-14-12(16)15(11)10-5-3-4-9(13)6-10/h3-8H,1-2H3,(H,14,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XTGFODJHMSGORO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CNC(=S)N1C2=CC(=CC=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13BrN2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


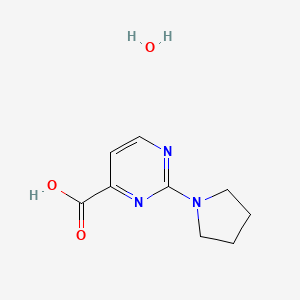
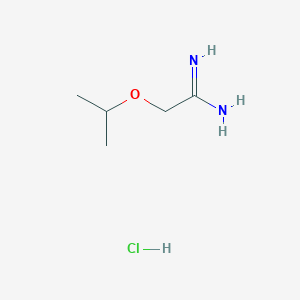
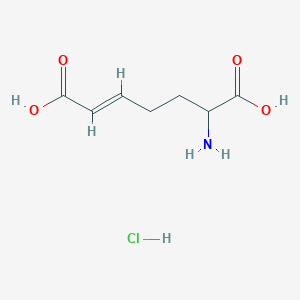
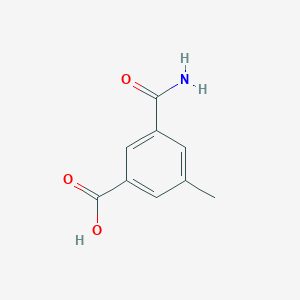
![[1-(Prop-2-yn-1-yl)cyclobutyl]methanol](/img/structure/B1376638.png)
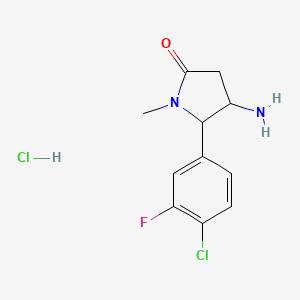

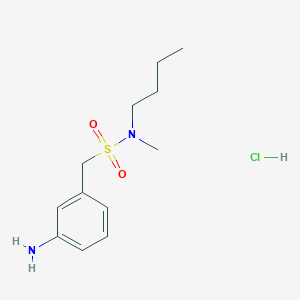

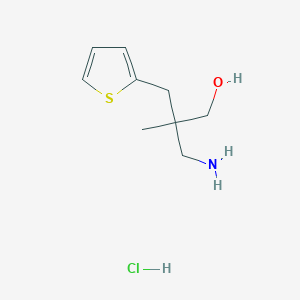
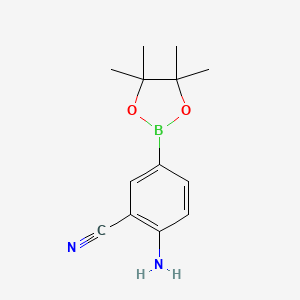
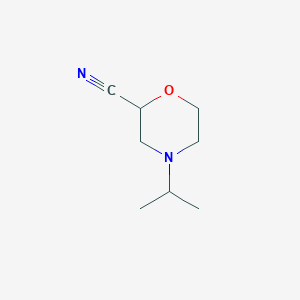
![8-Iodo-6-methyl-imidazo[1,2-a]pyridine-2-carboxylic acid](/img/structure/B1376653.png)
